molecular formula C11H15NOS B2664183 3-(Morpholinomethyl)benzenethiol CAS No. 1211504-82-3

3-(Morpholinomethyl)benzenethiol

Cat. No.: B2664183
CAS No.: 1211504-82-3
M. Wt: 209.31
InChI Key: PUTFUTWIXWFGGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Morpholinomethyl)benzenethiol is an organic compound that features a morpholine ring attached to a benzene ring via a methylene bridge, with a thiol group (-SH) attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Morpholinomethyl)benzenethiol typically involves a multi-step process. One common method starts with the Mannich reaction, where formaldehyde, morpholine, and benzenethiol are reacted together. The reaction conditions often involve mild temperatures and the use of a solvent such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(Morpholinomethyl)benzenethiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form corresponding sulfides.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under acidic conditions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Corresponding sulfides.

    Substitution: Halogenated or nitrated benzene derivatives.

Scientific Research Applications

3-(Morpholinomethyl)benzenethiol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of corrosion inhibitors and surface-active agents.

Mechanism of Action

The mechanism of action of 3-(Morpholinomethyl)benzenethiol involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition or modulation of enzyme activity. The morpholine ring can interact with various biological pathways, potentially affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(Morpholinomethyl)phenol: Similar structure but with a hydroxyl group instead of a thiol group.

    3-(Morpholinomethyl)aniline: Contains an amino group instead of a thiol group.

    3-(Morpholinomethyl)benzoic acid: Features a carboxyl group instead of a thiol group.

Uniqueness

3-(Morpholinomethyl)benzenethiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and biological activity. The combination of the morpholine ring and the thiol group makes it a versatile compound with diverse applications in various fields.

Properties

IUPAC Name

3-(morpholin-4-ylmethyl)benzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NOS/c14-11-3-1-2-10(8-11)9-12-4-6-13-7-5-12/h1-3,8,14H,4-7,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUTFUTWIXWFGGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC(=CC=C2)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.